2,3,3-trichloro-N'-methyl-N'-(1,2,3-thiadiazol-5-yl)acrylohydrazide
Overview
Description
2,3,3-trichloro-N'-methyl-N'-(1,2,3-thiadiazol-5-yl)acrylohydrazide is a useful research compound. Its molecular formula is C6H5Cl3N4OS and its molecular weight is 287.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antifungal Activity : A study by Fan et al. (2010) in the Journal of Agricultural and Food Chemistry investigated the synthesis of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles. They found these compounds, including variations with a trichloromethyl group, exhibited potential as wide-spectrum fungicides.
Antibacterial and Antifungal Properties : Research by Holla et al. (2006) in ChemInform demonstrated the synthesis of triazolothiadiazines and triazolothiadiazoles containing a chloropyridinyl methyl moiety. These compounds were screened for antibacterial and insecticidal activities.
Potential Anticancer Activity : A study in Monatshefte für Chemie - Chemical Monthly by Gomha et al. (2014) synthesized novel thiadiazole derivatives and evaluated them for anticancer activity, especially against breast carcinoma cell lines.
Anti-inflammatory and Analgesic Properties : Kumar (2022) in the Asian Journal of Organic & Medicinal Chemistry found certain thiadiazole pyrazolene anthranilic acid derivatives showing significant anti-inflammatory and analgesic activities.
Antiviral Applications : Research by Rashdan et al. (2021) identified novel thiadiazole based molecules with 1,2,3-triazole moiety showing potential in inhibiting COVID-19 main protease, suggesting antiviral applications.
Crystal Structure Analysis
- Crystal Structure Determination : The study by Wawrzycka-Gorczyca and Siwek (2011) focused on the crystal structures of thiadiazole-triazole compounds, highlighting the importance of intermolecular interactions and their implications in pharmaceutical design.
Miscellaneous Applications
Microwave-Assisted Synthesis : A study by Özil et al. (2015) in Chemistry of Heterocyclic Compounds explored microwave-assisted synthesis of triazole derivatives, leading to efficient production methods for these compounds.
Synthesis of Derivatives : The work by Demirbas et al. (2008) in Turkish Journal of Chemistry synthesized new triazole derivatives, expanding the range of potential applications in pharmaceutical chemistry.
Properties
IUPAC Name |
2,3,3-trichloro-N'-methyl-N'-(thiadiazol-5-yl)prop-2-enehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N4OS/c1-13(3-2-10-12-15-3)11-6(14)4(7)5(8)9/h2H,1H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRGEUGAUMRYET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=NS1)NC(=O)C(=C(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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